

An In-depth Technical Guide to 2-Acetylaminio-5-iodopyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetylaminio-5-iodopyridine

Cat. No.: B1301817

[Get Quote](#)

Introduction

2-Acetylaminio-5-iodopyridine, also known as N-(5-iodopyridin-2-yl)acetamide, is a halogenated pyridine derivative of significant interest to the scientific community. Its structural features, particularly the iodine atom on the pyridine ring, make it a versatile building block in organic synthesis. This compound serves as a key intermediate in the development of complex molecules and novel pharmaceuticals, including potential anti-cancer and antimicrobial agents. [1] The presence of the iodine atom provides a reactive site for various cross-coupling reactions, which are fundamental in constructing the carbon frameworks of new drug candidates and advanced materials.[1][2] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and the workflows associated with its synthesis and quality control.

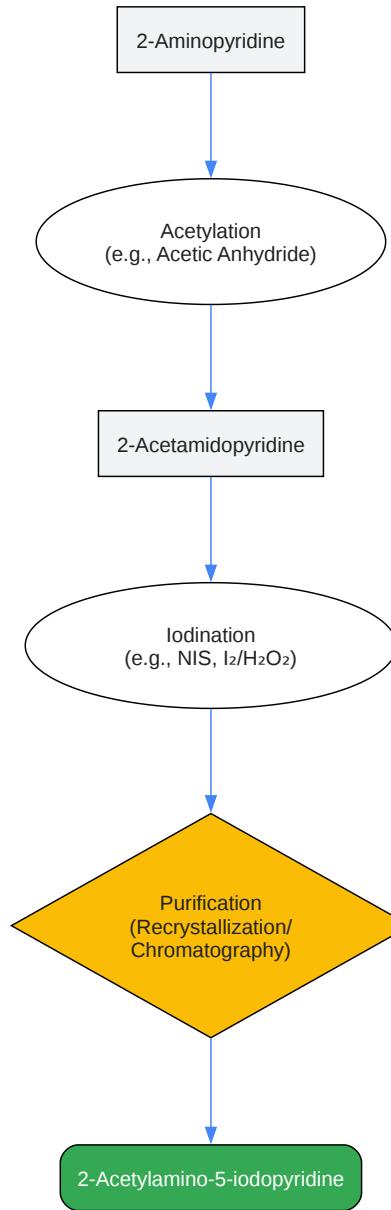
Physicochemical and Commercial Data

Quantitative data for **2-Acetylaminio-5-iodopyridine** has been aggregated from various chemical suppliers. The following tables summarize its key properties and commercial availability.

Table 1: Physicochemical Properties of **2-Acetylaminio-5-iodopyridine**

Property	Value	Source(s)
CAS Number	66131-78-0	[3][4]
Molecular Formula	C ₇ H ₇ IN ₂ O	[3][4][5]
Molecular Weight	262.05 g/mol	[3][5]
IUPAC Name	N-(5-iodopyridin-2-yl)acetamide	[3][4]
Melting Point	154 - 158 °C	[5][6]
Boiling Point	405 °C	[5][6]
Density	1.901 g/cm ³	[5][6]
Appearance	White to Orange to Green powder/crystal	
Purity	≥97%	[3][4]

Table 2: Commercial Availability and Suppliers


Supplier	Purity Specification	Available Quantities	Product Number
TCI America	>98.0% (GC)	1g, 5g	A3050
Santa Cruz Biotechnology	≥98%	Contact for details	CAS 66131-78-0[3]
Advanced ChemBlocks	97%	Contact for details	W161878[4]
BLD Pharm	Not specified	Contact for details	66131-78-0[7]
Chem-Impex	Not specified	Contact for details	2-Acetamido-5-iodopyridine[1]

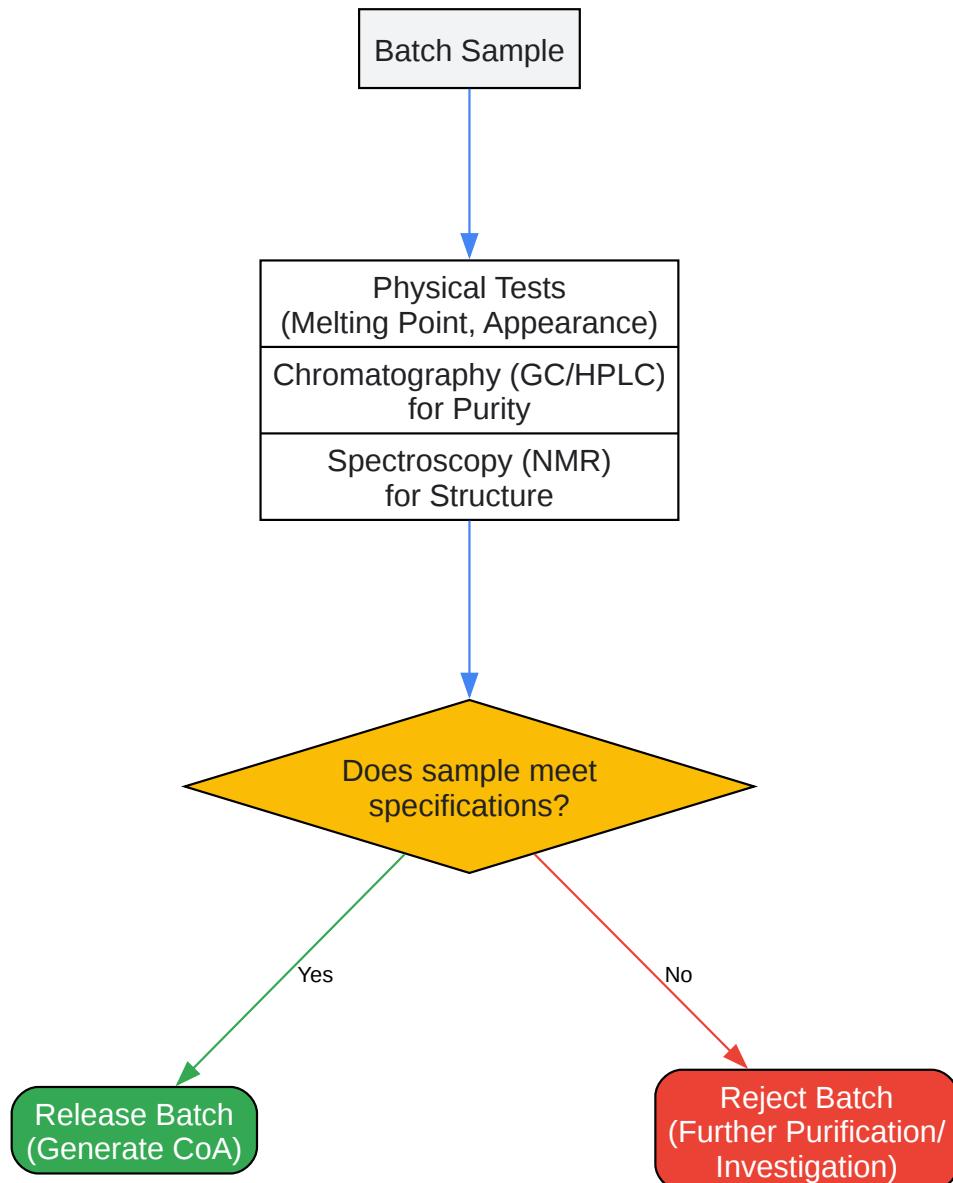
Experimental Workflows and Methodologies

The following section details common experimental protocols associated with the synthesis and quality assurance of **2-Acetylaminio-5-iodopyridine** and its precursors. The diagrams below illustrate these generalized workflows.

Synthesis Pathway

The synthesis of **2-Acetylaminio-5-iodopyridine** typically starts from 2-aminopyridine. A common route involves the acetylation of the amino group, followed by a regioselective iodination of the pyridine ring. While specific patented methods exist for related compounds[8], a generalized pathway is illustrated below. The precursor, 2-Amino-5-iodopyridine, is often synthesized via direct iodination of 2-aminopyridine using reagents like iodine and hydrogen peroxide.[2][9]

[Click to download full resolution via product page](#)

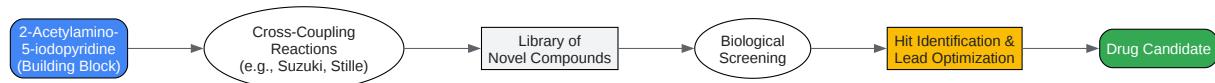

Generalized synthesis route for **2-Acetylaminio-5-iodopyridine**.

Quality Control Workflow

Ensuring the purity and identity of a chemical intermediate is critical. A standard quality control (QC) workflow involves a series of analytical tests. For **2-Acetylaminio-5-iodopyridine**, suppliers typically use Gas Chromatography (GC) to determine purity. Further structural confirmation is achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology:

- Sampling: A representative sample is taken from the synthesized batch.
- Physical Characterization: Appearance and melting point are determined and compared against specifications.
- Chromatographic Analysis (Purity): Purity is commonly assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The sample is analyzed to detect and quantify any impurities.
- Structural Confirmation: The chemical structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy to ensure it matches the expected pattern.
- Certificate of Analysis (CoA): If all tests meet the required specifications, a CoA is generated for the batch.



[Click to download full resolution via product page](#)

Standard quality control (QC) workflow for chemical intermediates.

Role in Drug Discovery and Development

2-Acetylaminio-5-iodopyridine is primarily valued as a building block in medicinal chemistry and organic synthesis.^[1] The iodine substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings), which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.^[2] This reactivity allows researchers to synthesize complex molecular architectures from this relatively simple precursor, leading to the development of novel compounds with potential therapeutic activities.^{[1][2]} Its utility has been noted in the synthesis of biologically active molecules, including novel anti-cancer agents and compounds targeting neurological disorders.^{[1][10]}

[Click to download full resolution via product page](#)

Role of **2-Acetylaminio-5-iodopyridine** in a drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. N-(5-Iodopyridin-2-yl)acetamide 97% | CAS: 66131-78-0 | AChemBlock [achemblock.com]
- 5. echemi.com [echemi.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 66131-78-0|2-Acetylamino-5-iodopyridine|BLD Pharm [bldpharm.com]
- 8. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Acetylamino-5-iodopyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1301817#commercial-availability-of-2-acetylamino-5-iodopyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com